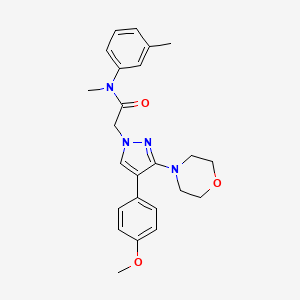

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide

Description

2-(4-(4-Methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a pyrazole-acetamide hybrid compound characterized by a 4-methoxyphenyl-substituted pyrazole core, a morpholine ring, and an N-methyl-N-(m-tolyl)acetamide side chain. Its structural analogs, discussed below, provide insights into its hypothetical properties and applications.

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-18-5-4-6-20(15-18)26(2)23(29)17-28-16-22(19-7-9-21(30-3)10-8-19)24(25-28)27-11-13-31-14-12-27/h4-10,15-16H,11-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIIWMFOZFWZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that this compound may also interact with a variety of cellular targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a wide range of biochemical pathways.

Biological Activity

The compound 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide is a complex organic molecule characterized by a pyrazole ring, which is known for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Structural Characteristics

The structure of the compound incorporates several functional groups that contribute to its biological activity:

- Pyrazole Ring : Known for anti-inflammatory, analgesic, and antitumor properties.

- Morpholino Group : Enhances nucleophilic reactivity and may influence pharmacokinetics.

- Methoxyphenyl Moiety : Increases electron density, potentially enhancing interactions with biological targets.

- N-Methyl-N-(m-tolyl) Acetamide : Provides stability and may modulate biological interactions.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar pyrazole structures have demonstrated cytotoxicity against HepG2 hepatocellular carcinoma cells, with IC50 values indicating potent activity (IC50 = 0.62 ± 0.34 μM) .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Similar compounds have been documented to reduce inflammation in animal models by modulating cytokine production and inhibiting leukocyte migration .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Related pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The ability of these compounds to inhibit biofilm formation further supports their potential as antimicrobial agents.

Synthesis

The synthesis of 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide can be achieved through several steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with appropriate diketones or α,β-unsaturated carbonyl compounds.

- Introduction of the Morpholino Group : The intermediate pyrazole is reacted with morpholine under acidic conditions.

- Acetamide Formation : The final product is obtained through acylation reactions involving N-methyl-N-(m-tolyl)acetyl chloride.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-morpholino-1H-pyrazole | Morpholino group and methoxy substitution | Anti-inflammatory |

| N-Methyl-N-(p-tolyl)acetamide | Simple acetamide structure | Mild analgesic properties |

| 4-Methoxyphenylpyrazole | Retains pyrazole core | Antitumor activity |

Case Studies

- Cytotoxicity in Cancer Cells : A study on structurally similar pyrazole derivatives indicated significant cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further anticancer drug development .

- Anti-inflammatory Mechanisms : Research has demonstrated that related compounds effectively reduce inflammation markers in vivo, indicating potential therapeutic applications for inflammatory diseases .

- Synergistic Effects in Antimicrobial Activity : Certain derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Pyrazole-acetamide derivatives are widely studied for diverse biological activities. Key comparisons include:

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Differences: Replaces the 4-methoxyphenyl and morpholino groups with a 4-chlorophenyl and cyano substituent. Activity: Serves as a precursor to Fipronil-like insecticides, indicating pyrazole-acetamides’ role in agrochemicals . Key Insight: Electron-withdrawing groups (e.g., Cl, CN) enhance stability and insecticidal activity, whereas methoxy and morpholino groups in the target compound may favor solubility and receptor binding.

- 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide (): Structural Differences: Features a 3-oxomorpholino group and a carboxamide instead of a morpholino-pyrazole-acetamide chain. Synthesis: Prepared via Schiff base formation, contrasting with the alkylation/condensation methods likely used for the target compound .

Morpholino-Containing Acetamide Derivatives

Morpholino groups enhance pharmacokinetic properties and target engagement. Notable analogs:

- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (): Structural Differences: Combines a quinazoline-sulfonyl group with morpholino and 4-methoxyphenyl acetamide. Activity: Exhibits potent anti-cancer activity against HCT-1, MCF-7, and other cell lines, underscoring morpholino’s role in cytotoxicity . Comparison: The target compound’s pyrazole core may offer distinct binding modes compared to quinazoline-based derivatives.

Substituted N-(m-Tolyl)acetamide Derivatives

The N-methyl-N-(m-tolyl)acetamide moiety is critical for receptor interactions:

- 2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide (): Structural Differences: Features a piperidine-pyridine group instead of a pyrazole-morpholino system. Activity: Acts as a dopamine D2-like receptor agonist (e.g., D4R), with binding affinity influenced by the m-tolyl group’s lipophilicity . Synthesis: Synthesized via alkylation of 2-chloro-N-(m-tolyl)acetamide, a method applicable to the target compound .

Anti-Cancer Acetamide Derivatives

Methoxy and morpholino substituents are linked to anti-cancer activity:

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (): Activity: IC₅₀ values in the micromolar range against HCT-1 and MCF-7 cells, attributed to sulfonyl and pyrrolidine groups . Comparison: The target compound’s morpholino-pyrazole system may offer improved metabolic stability over pyrrolidine-quinazoline derivatives.

Q & A

Q. Table 1: Structural Analogues and Key Modifications

| Compound | Modification | Observed Activity Shift |

|---|---|---|

| Ethyl 4-{...}benzoate (CAS 1421481-10-8) | Ester vs. acetamide | Reduced cytotoxicity |

| N-(4-chlorophenyl)-2-((5-...)thio)acetamide | Chlorophenyl vs. m-tolyl | Enhanced antimicrobial |

Advanced: What computational strategies aid in predicting metabolic stability of this compound?

Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density at reactive sites (e.g., morpholine ring oxidation).

Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots.

Machine Learning : Train models on ADME datasets (e.g., Clearance-ML) to predict hepatic clearance. Validate with in vitro microsomal assays .

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

Q. Stepwise troubleshooting protocol :

Purity check : Re-run HPLC with a C18 column (acetonitrile/water gradient).

Isotopic labeling : Use deuterated solvents in NMR to confirm peak assignments.

X-ray crystallography : Resolve ambiguous stereochemistry (e.g., morpholine conformation).

Batch comparison : Analyze MS/MS fragmentation to detect trace impurities (e.g., unreacted intermediates) .

Advanced: What methodologies elucidate the compound’s mechanism of action in modulating kinase pathways?

Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).

Phosphoproteomics : Use SILAC labeling to quantify phosphorylation changes in treated cells.

Cryo-EM : Resolve compound-bound kinase structures (e.g., EGFR or BRAF mutants).

Pathway analysis : Integrate RNA-seq data (e.g., KEGG pathway enrichment) to identify downstream effects .

Advanced: How to design a stability study for long-term storage of the compound?

Q. ICH Guidelines-based approach :

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical endpoints : Monitor via UPLC-MS for degradation products (e.g., hydrolysis of the acetamide group).

- Excipient screening : Test antioxidants (BHT) or cyclodextrins to enhance solid-state stability .

Advanced: What strategies validate the selectivity of this compound against off-target receptors?

Binding assays : Use radioligand displacement (e.g., ³H-labeled antagonists) for GPCRs.

CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative receptor.

Thermal proteome profiling (TPP) : Identify off-targets by detecting protein denaturation shifts .

Advanced: How to reconcile conflicting cytotoxicity data in different cell lines?

Q. Methodological audit checklist :

- Cell line authentication : STR profiling to rule out cross-contamination.

- Culture conditions : Standardize serum concentration (e.g., 10% FBS vs. 2%).

- Assay endpoints : Compare MTT, ATP-lite, and live-cell imaging (e.g., IncuCyte).

- Pharmacokinetic modeling : Adjust for differences in cellular uptake (e.g., logP vs. efflux ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.